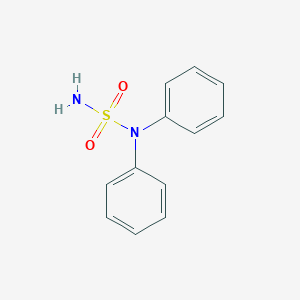![molecular formula C13H20ClNO2 B122939 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione CAS No. 21098-11-3](/img/structure/B122939.png)
8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione
Übersicht
Beschreibung
8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione is an organic compound that is commonly used in scientific research. It is a cyclic ketone that is derived from the reaction of 4-chlorobutyl chloroformate with 2-azaspiro[4.5]decane-7,9-dione. This compound has been studied extensively for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.5]decane-7,9-dione, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Medicine: Antimicrobial and Antitumor Applications
This compound, due to its oxaspirocyclic structure, has been found to exhibit significant biological activities. Its potential as an antimicrobial agent makes it valuable in the development of new antibiotics, which are crucial in the fight against resistant strains of bacteria . Additionally, its antitumor properties are of interest for cancer research, particularly in the synthesis of novel chemotherapeutic agents that can target cancer cells with high selectivity .
Catalysis: Enhancing Reaction Efficiencies
The unique structural features of this compound, including the chiral spiro carbon, make it a candidate for use in catalysis. It could potentially improve the selectivity and efficiency of various chemical reactions, which is beneficial for industrial processes that require precise control over reaction pathways .
18F-Radiolabeling: Diagnostic Imaging
In the field of diagnostic imaging, particularly positron emission tomography (PET), 18F-radiolabeling is a critical process. The compound’s structure may allow for efficient incorporation of the radioactive fluorine-18 isotope, making it a valuable precursor for radiotracers used in medical diagnostics .
Optical Materials: Development of New Compounds
The oxaspirocyclic compounds, including 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione , can be utilized in the creation of optical materials. These materials have applications in photonics and electronics, where they can be used to manipulate light and other electromagnetic radiation for various technologies .
Electrocatalysis: Sustainable Energy Solutions
The compound’s potential application in electrocatalysis is particularly exciting. It could be used to synthesize high-value products with minimal environmental impact, aligning with the global imperative for sustainable energy solutions. Its use in deep eutectic solvents (DESs) as a solvent in electrocatalyst synthesis is an area of active research .
Supramolecular Chemistry: Studying Interactions
The compound’s ability to form intra- and intermolecular hydrogen bonds, as well as π···π stacking interactions, makes it an interesting subject for supramolecular chemistry. Researchers can study these interactions to understand better how molecular recognition and self-assembly processes occur .
Wirkmechanismus
Mode of Action
The mode of action of 8-(4-Chlorobutyl)-8-azaspiro[4It has been suggested that the compound may interact with its targets through the formation of a three-atom delocalized bond .
Pharmacokinetics
The pharmacokinetic properties of 8-(4-Chlorobutyl)-8-azaspiro[4The compound is predicted to have high gastrointestinal absorption and to be bbb permeant .
Result of Action
The molecular and cellular effects of 8-(4-Chlorobutyl)-8-azaspiro[4It has been suggested that the compound may exhibit fluorescence properties, with potential applications in optical materials .
Action Environment
The action of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Specific details about how these factors influence the compound’s action, efficacy, and stability are currently unknown .
Eigenschaften
IUPAC Name |
8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNBRBQCDHLCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231950 | |
| Record name | 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione | |
CAS RN |
21098-11-3 | |
| Record name | 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21098-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(4-Chlorobutyl)-8-azaspiro(4.5)decane-7,9-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021098113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-(4-CHLOROBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT52GF46TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B122856.png)


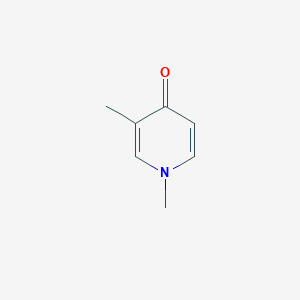
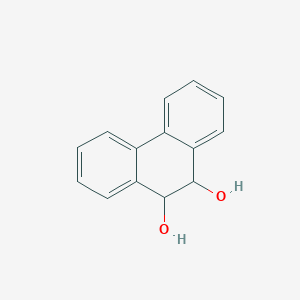


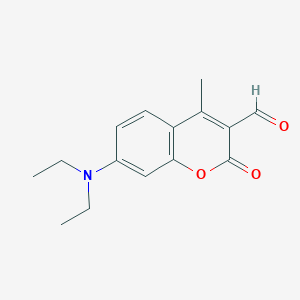

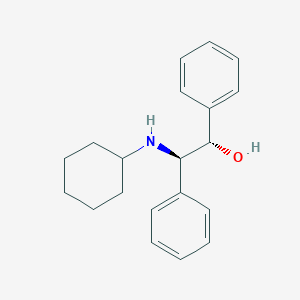
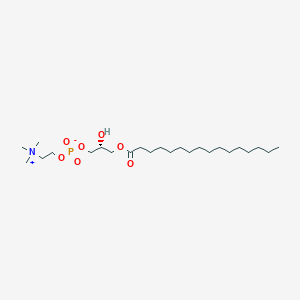
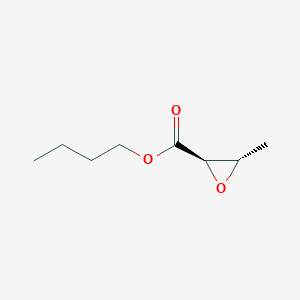
![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)
